Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
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Description
Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.217. The purity is usually 95%.
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Biological Activity
Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.21 g/mol
- CAS Number : 2305254-04-8
The compound's structure contributes to its biological activity, particularly through its triazole and pyridine moieties, which are known to interact with various biological targets.
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridine scaffold exhibit significant anticancer properties. For instance, derivatives of similar structures have shown potent inhibition of c-Met kinases, which are implicated in cancer progression. The compound's analogs have been evaluated for their efficacy against various cancer types, including non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies have shown that triazole derivatives can serve as effective agents against a range of pathogens. For example, certain triazole compounds have been reported to possess selective antibacterial activity against Chlamydia species and other Gram-negative bacteria .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit Janus kinases (JAK1 and JAK2), which play critical roles in inflammatory responses and hematopoiesis . This inhibition can lead to therapeutic effects in conditions like rheumatoid arthritis and other inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : By binding to the active sites of kinases such as c-Met and JAKs, the compound disrupts signaling pathways that promote cell proliferation and survival.
- Antimicrobial Mechanisms : The interaction with bacterial enzymes or cellular structures may lead to increased permeability of bacterial membranes or disruption of metabolic processes.
Research Findings and Case Studies
Several studies have highlighted the potential of this compound in various applications:
Properties
IUPAC Name |
methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-8(10(14)15-3)5-13-9(6)11-7(2)12-13/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVQECZUGDXRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=N2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.